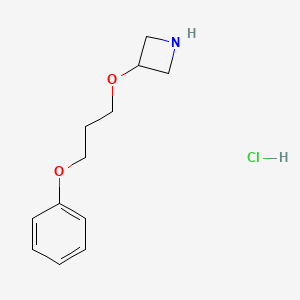
3-(3-Phenoxypropoxy)azetidine hydrochloride
Descripción general
Descripción
3-(3-Phenoxypropoxy)azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is through the [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of 3-(3-Phenoxypropoxy)azetidine hydrochloride consists of a four-membered azetidine ring attached to a phenyl group through a propoxy linker . The SMILES string representation of the molecule is C(COc1ccccc1)CC2CNC2 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . Recent developments in azetidine chemistry include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Phenoxypropoxy)azetidine hydrochloride include a density of 1.0±0.1 g/cm3, a boiling point of 301.1±42.0 °C at 760 mmHg, and a flash point of 121.4±17.3 °C . It also has a molar refractivity of 57.9±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 184.6±5.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Properties
“3-(3-Phenoxypropoxy)azetidine hydrochloride” has a CAS Number of 1375472-91-5 and a molecular weight of 227.73 . It is typically stored at a temperature of 4°C and comes in a powder form .
Neuroprotective Effects
One of the significant applications of azetidine derivatives, like “3-(3-Phenoxypropoxy)azetidine hydrochloride”, is their neuroprotective effects. A study investigated the potential mechanism and beneficial effects of a similar azetidine derivative on ischaemia/reperfusion (I/R) brain injury . The study found that the compound can protect mouse brains against I/R injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Development of Central Nervous System-focused Lead-like Libraries
Azetidine-based scaffolds, like “3-(3-Phenoxypropoxy)azetidine hydrochloride”, have been reported for the development of central nervous system-focused lead-like libraries . These libraries are crucial for drug discovery and development processes, particularly for neurological disorders.
Synthetic Facets of Azetidines
Azetidines, including “3-(3-Phenoxypropoxy)azetidine hydrochloride”, are immensely reactive, making them valuable in synthetic chemistry . They can undergo a variety of reactions, contributing to the formation of complex molecules .
Mecanismo De Acción
The mechanism of action of azetidines is largely driven by the ring strain of the four-membered azetidine ring . This ring strain lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization by N–C bond cleavage .
Safety and Hazards
As with any chemical compound, handling 3-(3-Phenoxypropoxy)azetidine hydrochloride requires appropriate safety measures. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Direcciones Futuras
Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . Future research directions may include the development of new synthetic strategies for functionalized azetidines, further exploration of their reactivity, and their application in drug discovery, polymerization, and as chiral templates .
Propiedades
IUPAC Name |
3-(3-phenoxypropoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-5-11(6-3-1)14-7-4-8-15-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYDMZPZJMZVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxypropoxy)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



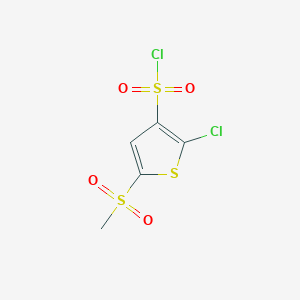





![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
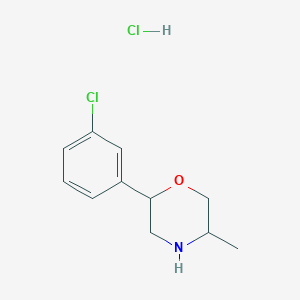
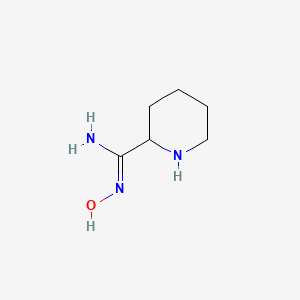

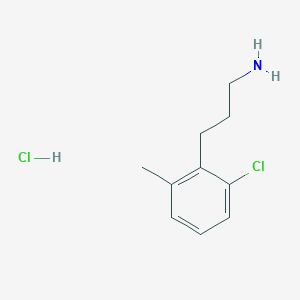

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)